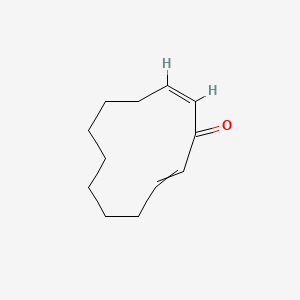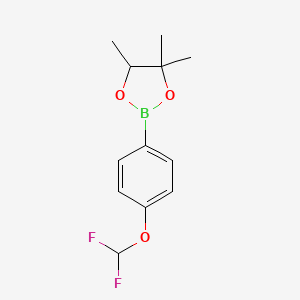
Testosterone Oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone Oleate is a synthetic ester of testosterone, a primary male sex hormone and anabolic steroid. It is formed by the esterification of testosterone with oleic acid. This compound is used in various therapeutic applications, particularly in hormone replacement therapy for men with low testosterone levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Testosterone Oleate is synthesized through the esterification of testosterone with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Testosterone Oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, such as ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of testosterone and oleic acid.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Testosterone Oleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular processes.
Medicine: Used in hormone replacement therapy to treat conditions such as hypogonadism and delayed puberty in males.
Industry: Employed in the formulation of various pharmaceutical products.
Mécanisme D'action
Testosterone Oleate exerts its effects by binding to androgen receptors in target tissues. Once bound, the complex translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This leads to the activation of various signaling pathways involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and overall anabolic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
Comparison
Testosterone Oleate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption rate and half-life. Compared to Testosterone Enanthate and Testosterone Cypionate, this compound may have different release profiles and duration of action, making it suitable for specific therapeutic applications.
Propriétés
Formule moléculaire |
C37H60O3 |
|---|---|
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1 |
Clé InChI |
SWBGYSKCVKYHCT-YJCOOKQZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
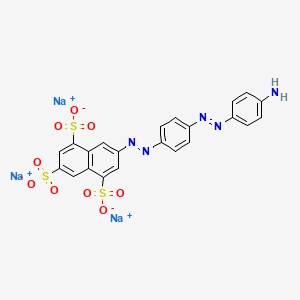
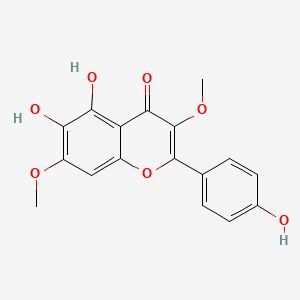
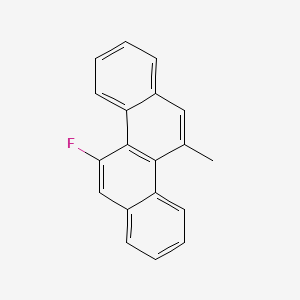

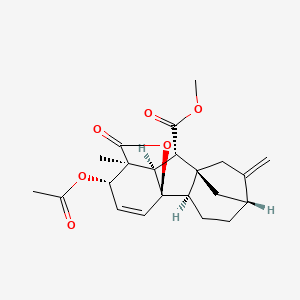
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
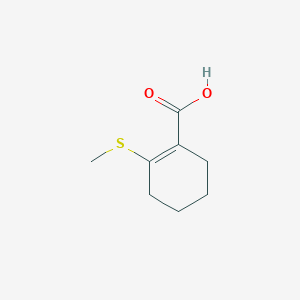
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
